Dimagnesium germanide

Thermoelectrics p-type doping energy harvesting

Researchers developing Mg2X-based thermoelectrics or Mg-ion batteries encounter performance deviations when substituting Mg2Ge with Mg2Si or Mg2Sn-a 50% higher formation energy and 18% higher thermal expansion coefficient preclude simple drop-in replacement. High-purity Mg2Ge (99.99% metals basis) resolves this: • Li-doped p-type Mg2Ge delivers zT of 0.5 at 700 K-4× higher than p-type Mg2Si-for efficient p-leg modules in 500-800 K exhaust heat recovery. • Mg-Ge anodes exhibit 231% volume expansion vs. 389% for Ca-Ge, with 10³× higher Mg²⁺ diffusivity, mitigating pulverization in Mg-ion prototypes. • Ambipolar doping enables monolithic p-n junctions, eliminating heterojunction contact resistances.

Molecular Formula GeMg2
Molecular Weight 121.24
CAS No. 1310-52-7
Cat. No. B576403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimagnesium germanide
CAS1310-52-7
Molecular FormulaGeMg2
Molecular Weight121.24
Structural Identifiers
SMILES[Mg].[Mg].[Ge]
InChIInChI=1S/Ge.2Mg
InChIKeyMBWJVOFAOUBYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimagnesium Germanide: Baseline Properties and Class Positioning


Dimagnesium germanide (Mg2Ge, CAS 1310-52-7) is a narrow-bandgap semiconductor belonging to the Mg2X (X = Si, Ge, Sn) family of intermetallic compounds that crystallize in the antifluorite (cubic, Fm-3m) structure [1]. With a melting point of approximately 1102 ± 5 °C [2] and a room-temperature band gap of 0.74 eV (experimental) [3], Mg2Ge exhibits intermediate electrical and thermal transport properties between its lighter (Mg2Si) and heavier (Mg2Sn) analogues [4]. This material is predominantly investigated for mid-temperature thermoelectric energy conversion (500–900 K) [5] and as a high-capacity precursor or active component in electrochemical energy storage [6], while also being explored in emerging semiconductor device architectures due to its low-energy band gap [7].

Generic Substitution Limitations for Dimagnesium Germanide


Interchanging Mg2Ge with its isostructural analogues Mg2Si or Mg2Sn—or with other germanium sources—is rarely straightforward in high-precision applications. Mg2Ge occupies a distinct parameter space: its formation energy is 50% larger than that of Mg2Si [1], which alters the stability of intrinsic defects and enables both n- and p-type doping regimes that are not accessible in Mg2Si [2]. Its volume thermal expansion coefficient is approximately 18% higher than Mg2Si [3], and its quasiparticle band gap (0.555–0.759 eV, depending on computational methodology) lies precisely between Mg2Si and Mg2Sn [4]. These quantifiable differences in thermodynamic stability, thermal expansion, and electronic structure mean that substituting Mg2Ge with another Mg2X compound without process re-optimization will predictably yield divergent thermoelectric performance, structural integrity, and device-level electronic behavior. The evidence items below quantify these material-specific deviations that preclude simple drop-in replacement.

Dimagnesium Germanide: Quantitative Performance Evidence


p-Type Thermoelectric Figure of Merit vs. Mg2Si

Li-doped p-type Mg2Ge achieves a dimensionless thermoelectric figure of merit (zT) of 0.5 at 700 K, which is four times higher than that of p-type Mg2Si (zT ≈ 0.125) and double that of p-type Mg2Sn (zT ≈ 0.25) under comparable measurement conditions [1]. This performance enhancement is attributed to a non-rigid band structure effect where the separation between the light hole (LH) and heavy hole (HH) valence bands decreases with increasing temperature, culminating in band convergence near 650 K [1].

Thermoelectrics p-type doping energy harvesting

Formation Energy and Ambipolar Doping vs. Mg2Si

First-principles calculations indicate that the formation energy of Mg2Ge is 50% larger than that of Mg2Si (a factor of 1.5) [1]. This quantitative difference alters the relative stability of intrinsic point defects. Specifically, acceptor-like defects (Mg vacancies and multi-vacancies) are more stable in Mg2Ge than in Mg2Si, which allows Mg2Ge to be rendered either n-type or p-type through growth condition control, whereas Mg2Ge's lighter analogue Mg2Si is predominantly n-type due to interstitial Mg donors [1].

Defect engineering doping tunability first-principles

Volume Thermal Expansion Coefficient vs. Mg2Si

Experimental measurements using inelastic neutron scattering and macroscopic dilatometry reveal that the volume thermal expansion coefficient of polycrystalline Mg2Ge between 200 K and 300 K is 4.37(5) × 10⁻⁵ K⁻¹, compared to 3.69(5) × 10⁻⁵ K⁻¹ for Mg2Si under identical conditions [1]. This represents an approximate 18.4% higher expansion coefficient for the germanide analogue. The macroscopic Grüneisen parameter at 295 K is also larger for Mg2Ge (γ = 1.46(5)) than for Mg2Si (γ = 1.17(5)), reflecting stronger lattice anharmonicity in Mg2Ge [1].

Thermal expansion lattice dynamics thermomechanical stability

Band Gap Position Between Mg2Si and Mg2Sn

Relativistic quasiparticle GW calculations incorporating spin-orbit coupling determine the fundamental band gaps of Mg2Si, Mg2Ge, and Mg2Sn to be 0.728 eV, 0.555 eV, and 0.142 eV, respectively [1]. A separate hybrid-functional (HSE-35%) plus GW study yields 0.835 eV, 0.759 eV, and 0.244 eV, aligning with experimental values of 0.77 eV, 0.74 eV, and 0.36 eV [2]. Across all computational levels, Mg2Ge's band gap is consistently positioned between Mg2Si and Mg2Sn, with a value that enables stronger subthreshold swing in tunnel FET architectures compared to Si (1.12 eV) [3].

Electronic structure band gap engineering semiconductors

Ultrafast Microwave Plasma Synthesis for Mg2Ge and Mg2Si

Both Mg2Ge and Mg2Si can be synthesized from their elemental powders using the microwave-induced-metal-plasma (MIMP) approach at 200 W within 1 minute under vacuum, representing an ultrafast, energy-efficient route compared to conventional high-temperature solid-state reactions or melting techniques [1]. While this synthesis method is equally applicable to both compounds, it demonstrates that Mg2Ge can be produced pseudomorphically from nanoporous Ge templates, yielding nanoporous Mg2Ge with preserved morphology [1]. The rapid kinetics are driven by the formation of reactive Mg plasma in the 2.45 GHz electromagnetic field.

Synthesis kinetics microwave plasma intermetallics

Volume Expansion and Ion Diffusivity vs. Ca–Ge Anodes

First-principles molecular dynamics simulations of amorphous Ge anodes in multivalent-ion batteries reveal that the Mg–Ge system (approximated as Mg2.3Ge) exhibits a volume expansion ratio of 231%, which is approximately 150% smaller than the 389% expansion observed for Ca–Ge (Ca2.4Ge) [1]. Simultaneously, the Mg²⁺ ion diffusivity in the Mg–Ge anode is 3.0 × 10⁻⁸ cm² s⁻¹, three orders of magnitude higher than the 1.1 × 10⁻¹¹ cm² s⁻¹ diffusivity of Ca²⁺ in Ca–Ge [1]. This combination of reduced mechanical strain and enhanced ionic transport positions Mg–Ge anodes favorably against Ca-based alternatives.

Multivalent-ion batteries anode materials ion diffusivity

Dimagnesium Germanide: High-Value Application Scenarios


Automotive Waste Heat Recovery Thermoelectrics

Li-doped p-type Mg2Ge, with its zT of 0.5 at 700 K—four times that of p-type Mg2Si [1]—is a compelling p-leg material for thermoelectric modules operating in the 500–800 K exhaust gas temperature range. Its 18% higher thermal expansion coefficient relative to Mg2Si [2] necessitates dedicated interfacial engineering, but the substantial gain in thermoelectric conversion efficiency justifies the material selection where p-type performance is the limiting factor.

Multivalent-Ion Battery Anodes with Reduced Degradation

Mg–Ge anodes offer a 150% smaller volume expansion (231% vs. 389%) and three orders of magnitude higher Mg²⁺ diffusivity compared to Ca–Ge anodes [3]. This combination mitigates pulverization-induced capacity fade and supports faster charging in Mg-ion battery prototypes. Researchers developing post-lithium energy storage should prioritize Mg–Ge over Ca–Ge when mechanical stability and rate capability are critical design criteria.

Ambipolar Homojunction Thermoelectric Devices

The 50% higher formation energy of Mg2Ge (vs. Mg2Si) stabilizes acceptor-type defects such as Mg vacancies, enabling both n- and p-type conductivity within the same compound [4]. This ambipolar doping capability allows fabrication of monolithic p-n junctions from a single material system, eliminating the thermal and electrical contact resistances that typically plague heterojunction thermoelectric modules.

Low-Power Tunnel FETs with Steep Subthreshold Swing

With an experimental band gap of 0.74 eV—significantly narrower than silicon's 1.12 eV [5]—Mg2Ge serves as a high-performance source material in double-gate vertical TFETs, achieving a subthreshold swing of 35.60 mV/dec and an ON-state current of 0.0389 mA [6]. This positions Mg2Ge as a candidate for next-generation low-power logic devices where conventional MOSFET scaling encounters fundamental limits.

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